molecular formula C9H13NO B1309690 1-tert-Butyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-46-0

1-tert-Butyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1309690
CAS RN: 30186-46-0
M. Wt: 151.21 g/mol
InChI Key: GRBRIIBLVDTOMG-UHFFFAOYSA-N
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Description

“1-tert-Butyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the empirical formula C9H13NO . It has a molecular weight of 151.21 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “1-tert-Butyl-1H-pyrrole-3-carbaldehyde” is O=C([H])C1=CN(C(C)(C)C)C=C1 . This indicates that the compound contains a pyrrole ring with a tert-butyl group and a formyl group attached to it .


Physical And Chemical Properties Analysis

“1-tert-Butyl-1H-pyrrole-3-carbaldehyde” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved information.

Scientific Research Applications

Heterocyclic Building Blocks

“1-tert-Butyl-1H-pyrrole-3-carbaldehyde” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of chemistry due to their unique structures and properties.

Multicomponent Reactions (MCRs)

This compound can be used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

“1-tert-Butyl-1H-pyrrole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . These structures can be used in various fields, including medicinal and pharmaceutical chemistry .

Synthesis of Indole Derivatives

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .

Synthesis of Pharmaceutically Active Compounds

“1-tert-Butyl-1H-pyrrole-3-carbaldehyde” and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Synthesis of Heterocyclic Derivatives

This compound can be used in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Safety and Hazards

The compound is classified under the GHS07 hazard class, indicating that it may cause eye irritation . The precautionary statements associated with it are P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

1-tert-butylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBRIIBLVDTOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424535
Record name 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-1H-pyrrole-3-carbaldehyde

CAS RN

30186-46-0
Record name 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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